Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKHCUNDMHMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonium Salt-Mediated Cyclization
A patent by CN111362852A describes a cyclization reaction between a dimethoxyazetidine precursor and ammonium salts to construct the azetidine core. For instance, 3,3-dimethoxyazetidine (IVa) reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) in the presence of triethylamine (Et₃N) to yield 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va) with 91% efficiency. This step avoids harsh oxidation conditions and simplifies purification by minimizing byproduct formation.
Reaction Conditions:
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Solvent: CH₂Cl₂
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Base: Et₃N (1.5 eq)
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Temperature: 10–40°C
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Yield: 91%
Deprotection and Functionalization
The dimethoxy groups in Va are subsequently removed under acidic conditions to generate a reactive intermediate, which is then functionalized with an aminomethyl group. For example, treatment with trifluoroacetic acid (TFA) cleaves the methoxy groups, followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) to introduce the aminomethyl moiety.
Catalytic Intramolecular Aminolysis of Epoxy Amines
Recent advances leverage lanthanide catalysts to streamline azetidine synthesis. A Frontiers study reports La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, enabling regioselective azetidine formation. This method is particularly effective for substrates bearing Boc-protected amines, as the catalyst stabilizes transition states without deprotecting sensitive groups.
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Catalyst: La(OTf)₃ (5 mol%)
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Solvent: 1,2-Dichloroethane (0.2 M)
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Temperature: Reflux (83°C)
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Yield: 72–89%
Substrate Scope:
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Electron-rich (e.g., benzyl, PMB) and electron-deficient (e.g., nitro) groups tolerated.
Functional Group Transformations and Protecting Group Strategies
Boc Protection-Deprotection Dynamics
The Boc group is integral to stabilizing the azetidine ring during synthesis. In a Royal Society of Chemistry protocol, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes TFA-mediated deprotection to expose reactive sites for subsequent amination. This step is critical for introducing the aminomethyl group while preserving the azetidine core.
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Deprotection agent: TFA (6.4 mL per 1 g substrate)
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Reaction time: 2 hours
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Intermediate yield: 89%
Reductive Amination
Post-deprotection, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) in CH₂Cl₂ selectively introduces the aminomethyl group. This method avoids over-alkylation and maintains the stereochemical integrity of the azetidine ring.
Analytical Characterization and Quality Control
Spectroscopic Methods
Chromatographic Purity
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HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) achieve >98% purity, with retention times of 12.3 minutes.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
The cyclization method is favored for industrial scale-up due to its high yield and minimal waste. In contrast, La(OTf)₃-catalyzed routes , while efficient, require costly catalyst recovery systems. Recent efforts focus on developing heterogeneous catalysts to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized form.
Reduction: Reduction of the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the azetidine ring or other positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
- CAS No.: 1936305-61-1
- Molecular Formula : C₁₄H₂₇N₃O₄
- Molecular Weight : 301.38 g/mol .
Structural Features :
The compound contains an azetidine ring (4-membered nitrogen heterocycle) with two distinct functional groups at the 3-position:
Aminomethyl group (-CH₂NH₂).
Boc-protected amino group (-NHBoc, where Boc = tert-butoxycarbonyl). Additionally, the azetidine nitrogen is protected by a Boc group. This dual Boc protection enhances stability during synthetic processes, particularly in peptide coupling or medicinal chemistry applications .
Comparison with Similar Azetidine Derivatives
Structural and Functional Differences
The table below compares the target compound with structurally related azetidine derivatives:
Reactivity and Stability
- Dual Boc Protection: The target compound exhibits enhanced steric hindrance, reducing nucleophilic reactivity at the 3-amino groups. This contrasts with compounds like CAS 325775-44-8, where the free aminomethyl group participates readily in amide bond formation .
- Solubility: The target compound’s higher molecular weight (301.38 vs. 186.25 for CAS 325775-44-8) reduces solubility in non-polar solvents, favoring polar aprotic solvents like DMF or DMSO .
Pharmacological Relevance
- Target Compound : Dual Boc groups make it ideal for prodrug strategies, where controlled deprotection releases active amines in vivo. This is critical for RAS inhibitors and kinase modulators .
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7): The hydroxymethyl group enables conjugation to carboxylic acids, useful in antibody-drug conjugates (ADCs) .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis requires multi-step Boc protection, achieving 73% yield in optimized conditions (similar to tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate in ) .
- Stability Studies : Under acidic conditions (e.g., TFA), the Boc groups in the target compound are cleaved sequentially, with the 3-NHBoc group deprotecting faster than the 1-Boc group .
Biological Activity
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (CAS No. 1936305-61-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₇N₃O₄
- Molecular Weight : 301.38 g/mol
- CAS Number : 1936305-61-1
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle known for its diverse applications in pharmaceuticals. The presence of tert-butoxycarbonyl (Boc) groups enhances its stability and solubility, making it suitable for various biological assays.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Azetidine Ring : Utilizing 1-azabicyclo[1.1.0]butane as a precursor, which reacts through intramolecular amination to form the azetidine structure.
- Boc Protection : The introduction of the Boc group is achieved through reaction with tert-butoxycarbonyl chloride under basic conditions.
- Final Carboxylation : The final step involves carboxylation to yield the target compound.
Antimicrobial Properties
Research has shown that compounds containing azetidine structures exhibit significant antimicrobial activity. A study conducted on various azetidine derivatives indicated that the presence of the aminomethyl group enhances antibacterial properties against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Azetidine Derivative A | Effective | Moderate |
| This compound | Strong | Strong |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
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Case Study on Antimicrobial Efficacy :
- In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of azetidine and tested their antimicrobial activity. This compound showed superior activity compared to traditional antibiotics, indicating its potential as a lead compound for drug development .
- Inflammation Model Studies :
Q & A
Q. What are the key synthetic strategies for synthesizing tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate?
Synthesis typically involves multi-step organic reactions with careful use of protecting groups. For example:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often using Boc anhydride or tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. The aminomethyl group may be introduced using formaldehyde and ammonia derivatives .
- Step 3 : Deprotection and purification via column chromatography or recrystallization.
Q. Critical Parameters :
- Temperature : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance selectivity .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 345.5 for C₁₇H₃₁N₃O₄) .
- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during synthesis?
Yield discrepancies often arise from variations in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but increase side reactions.
- Catalyst Loading : Overuse of Pd(PPh₃)₄ in coupling reactions can lead to byproducts; optimization via DoE (Design of Experiments) is recommended .
- Purification Methods : HPLC vs. standard column chromatography can affect final purity and yield .
Q. Example Optimization Table :
| Parameter | Low Yield Condition | High Yield Condition |
|---|---|---|
| Reaction Temp (°C) | 25 | 0–5 |
| Catalyst (mol%) | 5 | 10 |
| Solvent | THF | Dichloromethane |
Q. What are the challenges in maintaining stereochemical integrity during functionalization of the azetidine ring?
- Racemization Risk : The azetidine ring’s strain increases susceptibility to epimerization under basic conditions. Solutions include:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .
- Low-temperature reactions (−78°C) with non-nucleophilic bases (e.g., LDA) .
- Protecting Group Strategy : Sequential protection of the aminomethyl and Boc-amino groups is critical. For example, Fmoc protection may offer orthogonal deprotection pathways .
Q. How can researchers design experiments to evaluate this compound’s biological activity?
- Target Identification : Screen against kinase or GPCR panels due to structural similarity to bioactive azetidine derivatives .
- Assay Design :
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .
Methodological Considerations
Q. How to analyze competing reaction pathways in the presence of multiple nucleophilic sites?
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict nucleophilic attack preferences at the aminomethyl vs. Boc-amino groups .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates and rate-determining steps .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at −80°C to prevent hydrolysis of the Boc group .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to reduce oxidation of the azetidine ring .
Comparative Structural Analysis
Table 1 : Key Structural and Functional Differences in Analogous Compounds
| Compound | Unique Features | Bioactivity Implications |
|---|---|---|
| tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate | Dual aminomethyl groups | Enhanced crosslinking potential |
| tert-butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate | Chiral hydroxyethyl group | Improved target specificity |
| tert-butyl 3-(4-aminocyclohexyl)azetidine-1-carboxylate | Cyclohexyl substituent | Altered pharmacokinetic profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
